(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one
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Overview
Description
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one is a chiral compound with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which contributes to its specific biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-ethylpyrrolidin-2-one typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols, which provide high enantiomeric excess . Another method involves the use of ring-closing metathesis followed by SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of solid-state forms and corresponding pharmaceutical compositions .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Often employed to reduce carbonyl groups to alcohols or amines.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of (3S,4R)-3-Amino-4-ethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme, by forming an irreversible tight-binding adduct in the active site . This inhibition can disrupt metabolic pathways and has potential therapeutic implications for diseases like hepatocellular carcinoma .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: Another chiral pyrrolidine derivative with antibacterial activity.
(3S,4R)-3-Methoxy-4-methylaminopyrrolidine: Similar in structure but with different functional groups, leading to varied biological activities.
Uniqueness
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological and chemical properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3S,4R)-3-amino-4-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-4-3-8-6(9)5(4)7/h4-5H,2-3,7H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
XBUCGJWKELNMPB-UHNVWZDZSA-N |
Isomeric SMILES |
CC[C@@H]1CNC(=O)[C@H]1N |
Canonical SMILES |
CCC1CNC(=O)C1N |
Origin of Product |
United States |
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